3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thieno[2,3-d]pyrimidines, it can be inferred that multiple pathways may be affected .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit antimicrobial and anticancer activities, suggesting they induce changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies may include investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies could investigate any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives.
Substitution Reactions: The amino and thioxo groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Formic Acid: Used in the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form thieno[3,2-d]pyrimidin-4-ones.
2,2,6-trimethyl-4H-1,3-dioxin-4-one: Used in the synthesis of β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones.
Pyrrolidine and Calcium Chloride: Used in the cyclization of β-keto amides in toluene.
Major Products Formed
Scientific Research Applications
3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial agents, with activity against various bacterial and fungal strains.
Organic Electronics: Thienopyrimidine derivatives are used as building blocks in organic electronic materials due to their high resonance energy and electrophilic reactivity.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Trihalomethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones: These compounds are synthesized through the reaction of N-(1-chloro-2,2,2-trihaloethylidene)-O-methyl urethanes with 2-aminothiophenes.
Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids: These compounds are synthesized through Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines and have shown antimicrobial activity.
Uniqueness
Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility and usefulness in scientific research and industrial applications .
Properties
IUPAC Name |
3-amino-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c7-9-5(10)3-1-2-12-4(3)8-6(9)11/h1-2H,7H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSOFUMBAJHQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C(=S)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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